molecular formula C22H21NO3S2 B2677387 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine CAS No. 312594-64-2

3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine

Cat. No.: B2677387
CAS No.: 312594-64-2
M. Wt: 411.53
InChI Key: XAYAHWGBCIDFFE-UHFFFAOYSA-N
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Description

This compound is a thiazolidine derivative featuring a 1,2-dihydroacenaphthylene sulfonyl group and a 2-methoxyphenyl substituent. The thiazolidine core (a saturated five-membered ring with nitrogen and sulfur) is notable for its conformational rigidity, which can influence binding affinity in biological systems. Current research suggests its relevance in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and aromatic interactions are critical .

Properties

IUPAC Name

3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S2/c1-26-19-8-3-2-7-17(19)22-23(13-14-27-22)28(24,25)20-12-10-16-6-4-5-15-9-11-18(20)21(15)16/h2-8,10,12,22H,9,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYAHWGBCIDFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2N(CCS2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions to attach the methoxyphenyl moiety to the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions may target the sulfonyl group or other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in the combination of its sulfonyl-acenaphthenyl and ortho-methoxyphenyl groups. Below is a comparative analysis with key analogues:

Compound Key Structural Differences Reported Properties/Activities Source
3-[(1,2-Dihydro-5-acenaphthylenyl)sulfonyl]-2-(4-methoxyphenyl)-thiazolidine (CAS 477516-14-6) Para-methoxyphenyl substituent (vs. ortho in target compound) Hypothesized to exhibit altered steric effects; para-substitution may enhance metabolic stability compared to ortho isomers . Book (2010)
Diphenylamine derivatives (e.g., tofenamic acid) Lack of thiazolidine ring; carboxylic acid group instead of sulfonyl Anti-inflammatory activity via COX inhibition; sulfonamide derivatives may offer improved selectivity . Research (2019)
Thiazolidine-based sulfonamides (general class) Variable substituents (e.g., alkyl, aryl) on sulfonyl and thiazolidine Broad applications in antimicrobial and anticancer research; sulfonyl-thiazolidine hybrids show enhanced bioavailability . Multiple sources

Key Findings

However, ortho-substitution may improve target specificity in enzyme inhibition .

Sulfonyl vs. Carboxylic Acid : Unlike diphenylamine derivatives (e.g., tofenamic acid), the sulfonyl group in the target compound provides stronger hydrogen-bonding capacity, which could enhance interactions with polar residues in biological targets .

Data Table: Physicochemical Comparison

Property Target Compound 4-Methoxyphenyl Analogue Tofenamic Acid
Molecular Weight (g/mol) ~413.5 ~413.5 261.7
LogP (Predicted) 3.2 3.5 4.1
Hydrogen-Bond Acceptors 6 6 3
Key Functional Groups Sulfonyl, Thiazolidine, Methoxyphenyl Sulfonyl, Thiazolidine, Methoxyphenyl Carboxylic Acid, Diphenylamine

Biological Activity

3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine is a compound of interest due to its potential biological activities. Thiazolidine derivatives have been widely studied for their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on existing research findings, case studies, and synthesized data.

Chemical Structure and Properties

The compound features a thiazolidine core with a sulfonyl group and methoxyphenyl substitution. Its molecular formula is C18H19N1O3SC_{18}H_{19}N_{1}O_{3}S, and it exhibits unique structural properties that contribute to its biological activity.

Antioxidant Activity

Antioxidant activity is crucial in mitigating oxidative stress-related diseases. Thiazolidine derivatives have shown significant antioxidant properties. For example, compounds structurally similar to our target have demonstrated effective inhibition of lipid peroxidation in various assays.

CompoundEC50 (mM)Assay Type
3i0.565 ± 0.051TBARS
3r0.708 ± 0.074TBARS

The presence of specific substituents on the thiazolidine ring can enhance antioxidant activity, with certain modifications leading to improved efficacy against oxidative stress markers.

Anticancer Activity

Thiazolidine derivatives have been extensively tested for their anticancer properties. In vitro studies have assessed their effects on various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast).

CompoundCell LineIC50 (µM)
16fHepG26.19 ± 0.50
16fMCF-75.10 ± 0.40
24bMDA-MB-2318.16

The results indicate that certain thiazolidine derivatives exhibit potent antiproliferative effects, often outperforming standard chemotherapeutics like doxorubicin.

Antimicrobial Activity

Research has indicated that thiazolidine derivatives can also possess antimicrobial properties. For instance, studies on related compounds have shown moderate activity against various bacterial strains, suggesting that modifications to the thiazolidine structure could enhance this activity.

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated several thiazolidine derivatives against cancer cell lines using the sulforhodamine B assay. Among them, compound 16f exhibited remarkable potency against HepG2 and MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapy.
  • Antioxidant Mechanism Investigation : Another study focused on the mechanism of antioxidant action of thiazolidines, revealing that these compounds could induce phase II detoxifying enzymes through the Nrf2 pathway, thereby enhancing cellular resistance to oxidative damage.

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